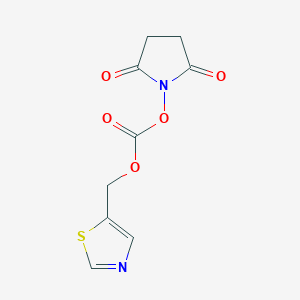

2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate

Description

2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate is a heterocyclic compound featuring a thiazole ring linked via a methylene group to a carbonate ester, which is further substituted with a 2,5-dioxopyrrolidinyl (succinimide) moiety. This structure confers unique physicochemical properties, including electron-withdrawing effects from the pyrrolidinedione group and aromaticity from the thiazole ring. Such characteristics make it a candidate for applications in medicinal chemistry, particularly as a reactive intermediate in prodrug design or enzyme inhibition studies.

Properties

IUPAC Name |

(2,5-dioxopyrrolidin-1-yl) 1,3-thiazol-5-ylmethyl carbonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8N2O5S/c12-7-1-2-8(13)11(7)16-9(14)15-4-6-3-10-5-17-6/h3,5H,1-2,4H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QURNKSQNCWMNQV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(=O)N(C1=O)OC(=O)OCC2=CN=CS2 | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8N2O5S | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

256.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate typically involves the coupling of a pyrrolidinone derivative with a thiazole-containing compound. One common method involves the use of triethylamine as a base to mediate the coupling reaction between the pyrrolidinone and thiazole derivatives . The reaction is usually carried out under mild conditions to ensure high yields and purity of the final product.

Industrial Production Methods

In an industrial setting, the production of 2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate may involve large-scale synthesis using automated reactors and continuous flow systems. These methods ensure consistent quality and scalability of the compound for various applications.

Chemical Reactions Analysis

Types of Reactions

2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate undergoes several types of chemical reactions, including:

Oxidation: The compound can be oxidized to form various oxidized derivatives.

Reduction: Reduction reactions can yield reduced forms of the compound with different functional groups.

Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and nucleophiles like amines and thiols. The reactions are typically carried out under controlled conditions to ensure the desired products are obtained.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the formation of new compounds with different substituents on the pyrrolidinone or thiazole rings .

Scientific Research Applications

2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate has a wide range of scientific research applications, including:

Chemistry: Used as a building block in the synthesis of complex molecules and as a reagent in various chemical reactions.

Biology: Facilitates the conjugation of proteins and other biomolecules, making it useful in biochemical studies and assays.

Medicine: Employed in drug delivery systems, particularly in the formation of nanoparticles and liposomes for targeted drug delivery.

Industry: Used in the production of specialty chemicals and materials with specific properties

Mechanism of Action

The mechanism of action of 2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate involves the formation of reversible linkages between biomacromolecules and active small molecules. The compound’s functional groups react with amines to form stable amide bonds, while the carbonate moiety can be cleaved under specific conditions, allowing for controlled release of the linked molecules.

Comparison with Similar Compounds

Structural Analogues from Pharmacopeial Literature ()

The compound shares structural similarities with thiazol-5-ylmethyl carbamates reported in Pharmacopeial Forum (PF 43(1)), such as:

- Compound l: Thiazol-5-ylmethyl (2S,3S,5S)-5-[(S)-2-ethoxycarbonylamino-3-methylbutanamido]-3-hydroxy-1,6-diphenylhexan-2-ylcarbamate.

- Compound m : Contains a hydroperoxypropan-2-yl-substituted thiazole and a ureido group.

Key Differences :

- Functional Groups : The target compound features a carbonate ester (O-CO-O linkage), whereas analogs like Compound l and m are carbamates (O-CO-NH). Carbonates generally exhibit higher hydrolytic reactivity compared to carbamates, impacting stability and bioavailability.

- In contrast, analogs in incorporate peptide-like chains (e.g., ethoxycarbonylamino, hydroperoxypropan-2-yl), suggesting applications in protease inhibition or prodrug activation .

Thiazolidinone Derivatives ()

Compounds such as 5-(3,5-diaryl-4,5-dihydropyrazol-1-ylmethylene)-2-thioxothiazolidin-4-ones (3–11) share the thiazole-related core but differ in substitution:

- Core Structure: Thiazolidinone (saturated thiazole with a ketone and thione group) vs. the aromatic thiazole in the target compound.

- Reactivity: The thioxo (C=S) group in thiazolidinones may participate in hydrogen bonding or redox reactions, unlike the carbonate group in the target compound.

Synthetic Comparison: Both classes are synthesized via reflux in ethanol, but the target compound likely requires a chloroformate intermediate for carbonate formation, whereas thiazolidinones involve cyclocondensation of pyrazoles with thiazolidinone precursors .

Physicochemical and Functional Properties

Electronic and Steric Effects

Stability and Reactivity

- Hydrolytic Sensitivity : The carbonate linkage is more prone to hydrolysis under physiological conditions compared to carbamates, suggesting shorter half-lives in biological systems.

Q & A

Q. What are the established synthetic routes for 2,5-Dioxopyrrolidin-1-yl thiazol-5-ylmethyl carbonate, and how can reaction conditions be optimized for yield?

The synthesis typically involves coupling a thiazol-5-ylmethanol derivative with an activated carbonate precursor, such as N-hydroxysuccinimide (NHS) carbonate. A general method includes:

- Step 1: React thiazol-5-ylmethanol with 1,1'-carbonyldiimidazole (CDI) or phosgene derivatives in anhydrous dichloromethane (DCM) to form the intermediate chloroformate.

- Step 2: Couple the intermediate with N-hydroxysuccinimide under basic conditions (e.g., triethylamine) to yield the NHS-activated carbonate.

- Step 3: Purify via recrystallization from a DMF-ethanol mixture (1:1) .

Q. Optimization Tips :

Q. Table 1: Reaction Conditions for Carbonate Synthesis

| Step | Reagents | Solvent | Temperature | Time | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| 1 | CDI | DCM | 0–25°C | 4 h | 70–80 | |

| 2 | NHS, TEA | THF | 25°C | 12 h | 85–90 |

Q. Which spectroscopic techniques are most effective for characterizing this compound?

Key techniques include:

- FTIR : Identify carbonyl stretches (C=O) at ~1750–1800 cm⁻¹ for the carbonate and pyrrolidinone groups .

- ¹H NMR : Look for aromatic thiazole protons (δ 7.5–8.5 ppm) and methylene protons (δ 4.5–5.5 ppm) adjacent to the carbonate group .

- Mass Spectrometry (MS) : Confirm molecular weight via ESI-MS (expected [M+H]⁺ ~327.3 g/mol) .

Q. Example ¹H NMR Data :

Q. What are the common reactivity patterns of this compound in nucleophilic substitution reactions?

The carbonate group acts as a leaving group, enabling:

- Amine Acylation : React with primary amines (e.g., benzylamine) in DMF to form carbamates.

- Hydrolysis Studies : Monitor stability in aqueous buffers (pH 7.4) at 37°C, showing gradual degradation to thiazol-5-ylmethanol and CO₂ .

Advanced Research Questions

Q. How can researchers resolve contradictions in NMR data when characterizing byproducts?

- Multi-Technique Validation : Combine 2D NMR (COSY, HSQC) with X-ray crystallography. For example, SHELXL refinement (via SHELX software) can resolve ambiguous proton assignments in crowded spectra .

- Case Study : A 2020 study resolved overlapping δ 4.5–5.5 ppm signals using crystallography, confirming a byproduct as a hydrolyzed carbamate .

Q. What mechanistic insights exist for the compound’s reactivity in cross-coupling reactions?

- DFT Calculations : Theoretical studies suggest the carbonate’s electrophilicity is enhanced by electron-withdrawing thiazole rings, lowering the activation energy for nucleophilic attack .

- Kinetic Analysis : Pseudo-first-order kinetics in DMSO at 25°C indicate a two-step mechanism: initial nucleophilic addition followed by CO₂ release .

Q. Table 2: Kinetic Parameters for Hydrolysis

| Solvent | Temperature | k (s⁻¹) | Half-Life (h) | Reference |

|---|---|---|---|---|

| PBS | 37°C | 0.0021 | 8.2 | |

| DMSO | 25°C | 0.0015 | 12.8 |

Q. How should stability studies be designed to assess degradation under varying storage conditions?

- Accelerated Stability Testing :

- Condition 1 : 40°C/75% RH for 6 months (ICH Q1A guidelines).

- Condition 2 : Light exposure (ICH Q1B) in UV-transparent vials.

- Analytical Methods : HPLC-PDA to track degradation products (e.g., thiazol-5-ylmethanol) .

Key Finding : Degradation increases by 15% under high humidity, necessitating desiccated storage at -20°C .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.